molecular formula C11H17N3 B13250816 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine

Cat. No.: B13250816
M. Wt: 191.27 g/mol
InChI Key: HVHXNKACDVBMMW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused ring system combining an imidazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with 2-aminopyrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced imidazo[1,2-A]pyrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
  • 2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine
  • Benzyl 5H,6H,7H,8H-imidazo[1,2-A]pyrazine-2-carboxylate

Uniqueness

2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H17N3/c1-2-4-9(3-1)10-8-14-6-5-12-7-11(14)13-10/h8-9,12H,1-7H2

InChI Key

HVHXNKACDVBMMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CN3CCNCC3=N2

Origin of Product

United States

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